6-[(2,3-Diphenylquinoxalin-6-yl)methyl]-2,3-diphenylquinoxaline

Catalog No.
S15650013
CAS No.
M.F
C41H28N4
M. Wt
576.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-[(2,3-Diphenylquinoxalin-6-yl)methyl]-2,3-diphen...

Product Name

6-[(2,3-Diphenylquinoxalin-6-yl)methyl]-2,3-diphenylquinoxaline

IUPAC Name

6-[(2,3-diphenylquinoxalin-6-yl)methyl]-2,3-diphenylquinoxaline

Molecular Formula

C41H28N4

Molecular Weight

576.7 g/mol

InChI

InChI=1S/C41H28N4/c1-5-13-30(14-6-1)38-40(32-17-9-3-10-18-32)44-36-26-28(21-23-34(36)42-38)25-29-22-24-35-37(27-29)45-41(33-19-11-4-12-20-33)39(43-35)31-15-7-2-8-16-31/h1-24,26-27H,25H2

InChI Key

PJNBCNKXROVAKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)CC4=CC5=C(C=C4)N=C(C(=N5)C6=CC=CC=C6)C7=CC=CC=C7)N=C2C8=CC=CC=C8

6-[(2,3-Diphenylquinoxalin-6-yl)methyl]-2,3-diphenylquinoxaline is a complex organic compound belonging to the quinoxaline family. It features a unique structure characterized by two diphenyl groups attached to a quinoxaline backbone, which is a bicyclic compound containing two nitrogen atoms. The compound is recognized for its potential biological applications and unique chemical properties.

Chemical Properties

  • Molecular Formula: C₂₀H₁₄N₂
  • Molecular Weight: Approximately 298.34 g/mol
  • Density: 1.2 g/cm³
  • Boiling Point: 474.8 °C at 760 mmHg
  • Flash Point: 241 °C

The compound's structure can be denoted as follows:

C20H14N2\text{C}_{20}\text{H}_{14}\text{N}_2

Typical of quinoxaline derivatives. These may include:

  • Condensation Reactions: Often synthesized through the condensation of o-phenylenediamine with benzil, yielding diphenylquinoxaline derivatives.
  • Substitution Reactions: The presence of nitrogen atoms allows for electrophilic aromatic substitution, enhancing the compound's reactivity.

The synthesis typically involves heating the reactants in the presence of an appropriate solvent, such as ethanol, leading to the formation of the desired product with varying yields depending on reaction conditions.

Quinoxaline derivatives, including 6-[(2,3-Diphenylquinoxalin-6-yl)methyl]-2,3-diphenylquinoxaline, have been studied for their biological activities. Research indicates that these compounds exhibit significant antimicrobial, anti-inflammatory, and analgesic properties. For instance:

  • Antimicrobial Activity: Quinoxalines have shown effectiveness against various bacterial strains.
  • Anti-inflammatory Effects: Some studies suggest that these compounds can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases.

These biological activities make such compounds valuable in medicinal chemistry and pharmacology.

The synthesis of 6-[(2,3-Diphenylquinoxalin-6-yl)methyl]-2,3-diphenylquinoxaline typically involves:

  • Starting Materials: The synthesis commonly starts with o-phenylenediamine and benzil.
  • Reaction Conditions: The reaction is usually conducted in an ethanol solvent at elevated temperatures (often around 80°C) for several hours.
  • Yield Optimization: Yields can vary significantly based on reaction time and temperature; typical yields range from 70% to 80%.

Example Reaction Scheme

The applications of 6-[(2,3-Diphenylquinoxalin-6-yl)methyl]-2,3-diphenylquinoxaline span various fields:

  • Pharmaceuticals: Due to their biological activities, quinoxaline derivatives are explored for developing new drugs targeting infections and inflammation.
  • Materials Science: Their unique properties make them candidates for developing advanced materials with specific electronic or optical characteristics.
  • Chemical Research: Used as intermediates in organic synthesis and for studying structure-activity relationships in drug design.

Interaction studies involving this compound focus on its behavior in biological systems and with other chemical entities:

  • Protein Binding Studies: Investigate how well the compound binds to target proteins involved in disease processes.
  • Receptor Interaction: Studies assessing how these compounds interact with specific receptors can help elucidate their mechanism of action.

Such studies are crucial for understanding the pharmacokinetics and pharmacodynamics of quinoxaline derivatives.

Several compounds share structural similarities with 6-[(2,3-Diphenylquinoxalin-6-yl)methyl]-2,3-diphenylquinoxaline. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
2,3-Diphenylbenzo[f]quinoxaline10130-23-11.00
6-Nitro-2,3-diphenylquinoxaline7466-45-70.96
6,7-Dimethyl-2,3-diphenylquinoxaline13362-56-60.96
4,4'-(Quinoxaline-2,3-diyl)dianiline2810-93-70.90

Uniqueness

The uniqueness of 6-[(2,3-Diphenylquinoxalin-6-yl)methyl]-2,3-diphenylquinoxaline lies in its dual diphenyl substitution which enhances its stability and biological activity compared to other quinoxaline derivatives.

This compound exemplifies the rich chemistry associated with quinoxalines and their potential applications in various scientific fields. Further research into its properties and interactions could yield new insights into its utility in medicine and materials science.

XLogP3

9.1

Hydrogen Bond Acceptor Count

4

Exact Mass

576.23139691 g/mol

Monoisotopic Mass

576.23139691 g/mol

Heavy Atom Count

45

Dates

Last modified: 08-15-2024

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